molecular formula C9H14O2 B3025516 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde CAS No. 77630-11-6

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

Cat. No.: B3025516
CAS No.: 77630-11-6
M. Wt: 154.21 g/mol
InChI Key: NLQPHBAIRKKSBI-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is an organic compound with the molecular formula C9H14O2. It is characterized by a cyclohexane ring substituted with two methyl groups and an aldehyde group, along with a ketone functional group. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde typically involves the oxidation of 5,5-Dimethyl-2-oxocyclohexanol. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde and ketone functional groups are highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is unique due to the presence of both methyl groups and the ketone functional group, which enhance its reactivity and make it a versatile compound in various chemical reactions and applications .

Biological Activity

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (CAS No. 77630-11-6) is an organic compound characterized by a cyclohexane ring with two methyl groups, an aldehyde group, and a ketone functional group. This compound has garnered attention for its potential applications in various fields, including organic synthesis and medicinal chemistry. However, the specific biological activities associated with this compound remain underexplored.

The molecular formula of this compound is C9H14O2. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. The presence of both aldehyde and ketone functional groups enhances its reactivity with nucleophiles and electrophiles, which is critical for its potential biological applications.

The biological activity of this compound is primarily attributed to its reactivity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ketone group may also interact with biological targets, although specific molecular pathways remain to be elucidated.

Comparative Analysis with Related Compounds

To understand the potential biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
CyclohexanecarbaldehydeLacks methyl and ketone groupsLimited reactivity
2-OxocyclohexanecarbaldehydeSimilar structure without methyl groupsModerate reactivity
5-Methyl-2-oxocyclohexanecarbaldehydeContains one methyl groupVaries in reactivity

The unique combination of two methyl groups and a ketone functional group in this compound enhances its reactivity compared to these related compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research involving similar compounds indicates that modifications to the structure can lead to significant biological activities:

  • Antioxidant Activity : Compounds structurally related to this compound have been studied for their antioxidant properties. For instance, derivatives have shown promising results in scavenging free radicals and exhibiting cytotoxicity against cancer cell lines .
  • Cytotoxicity Studies : Research on chromane derivatives has demonstrated varying levels of cytotoxicity against human cancer cell lines (e.g., MCF-7 and A-549), suggesting that structural modifications can enhance bioactivity .
  • Enzyme Interaction : The mechanism by which aldehydes interact with enzymes provides a framework for hypothesizing the potential interactions of this compound with biological targets. Aldehydes are known to inhibit certain enzyme activities through covalent bonding.

Properties

IUPAC Name

5,5-dimethyl-2-oxocyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-9(2)4-3-8(11)7(5-9)6-10/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQPHBAIRKKSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To an ice-cold solution of K. tert.-butylate (24.5 g, 109 mmol, 50% solution in tert.-butanol) in THF (700 mL) ethylformate (120 mL, 123 mmol) is slowly added. The mixture is stirred at it for 30 min before a solution of 4,4-dimethyl-cyclohexanone (50 g, 396 mmol) in ethylformate (50 mL) and THF (70 mL) is added over a period of 20 min. Upon complete addition, stirring is continued at 15-20° C. for 30 min. The orange suspension is poured onto 10% aq. citric acid solution (200 mL) and brine (200 mL) and extracted with EA (2×200 mL). The organic extracts are washed with 0.2 N aq. NaOH and brine, dried over Na2SO4 and evaporated to dryness to give 5,5-dimethyl-2-oxo-cyclohexanecarbaldehyde (52 g) as a yellow oil; LC-MS: tR=0.89 min, [M+1+CH3CN]+=196.15.
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70 mL
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brine
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Reaction Step Four

Synthesis routes and methods II

Procedure details

To an ice-cold solution of KOtBu (24.5 g, 109 mmol, 50% solution in tert.-butanol) in THF (700 mL), ethylformate (120 mL, 123 mmol) is slowly added. The mixture is stirred at rt for 30 min before a solution of 4,4-dimethyl-cyclohexanone (50 g, 396 mmol) in ethylformate (50 mL) and THF (70 mL) is added over a period of 20 min. Upon complete addition, stirring is continued at 15-20° C. for 30 min. The orange suspension is pourred onto 10% aq. citric acid solution (200 mL) and brine (200 mL) and extracted with EA (2×200 mL). The organic extracts are washed with 0.2 N aq. NaOH and brine, dried over Na2SO4 and evaporated to dryness to give 5,5-dimethyl-2-oxo-cyclohexanecarbaldehyde (52 g) as a yellow oil; LC-MS: tR=0.89 min, [M+1+CH3CN]+=196.15.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

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